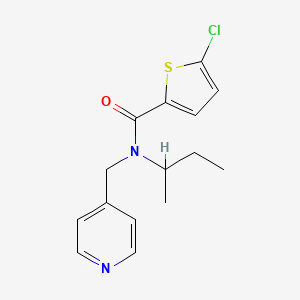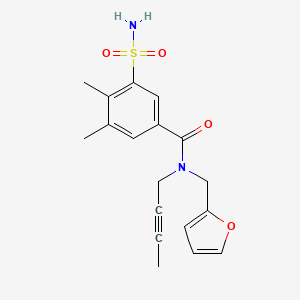![molecular formula C20H26N4O3 B4252547 4-ethyl-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one](/img/structure/B4252547.png)
4-ethyl-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one
Übersicht
Beschreibung
4-ethyl-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazole ring, a piperidine ring, and a chromen (coumarin) moiety. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one typically involves multiple steps:
-
Formation of the Chromen Moiety: : The chromen (coumarin) moiety can be synthesized through the Pechmann condensation reaction, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst such as concentrated sulfuric acid or trifluoroacetic acid .
-
Synthesis of the Piperidine Ring: : The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors under reductive conditions .
-
Formation of the Triazole Ring:
-
Coupling of the Moieties: : The final step involves coupling the chromen, piperidine, and triazole moieties through appropriate linkers and under suitable reaction conditions, such as using anhydrous potassium carbonate in dry acetone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group on the chromen moiety, leading to the formation of corresponding aldehydes or carboxylic acids .
-
Reduction: : Reduction reactions can occur at the triazole ring, potentially converting it to dihydrotriazole derivatives .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, where halogen atoms can be replaced by other nucleophiles .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-ethyl-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties .
-
Biology: : It is used in biological assays to study enzyme inhibition, receptor binding, and cellular uptake .
-
Chemistry: : The compound serves as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry .
-
Industry: : It is explored for its potential use in the development of new materials, such as polymers and dyes .
Wirkmechanismus
The mechanism of action of 4-ethyl-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin Derivatives: Compounds such as warfarin and dicoumarol, which also contain the chromen moiety.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which contain the triazole ring.
Piperidine Derivatives: Compounds such as piperine and haloperidol, which feature the piperidine ring.
Uniqueness
This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in scientific research .
Eigenschaften
IUPAC Name |
4-ethyl-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-3-24-19(21-22-20(24)25)15-7-9-23(10-8-15)12-14-11-16-5-4-6-17(26-2)18(16)27-13-14/h4-6,11,15H,3,7-10,12-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSURBMCXMISIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=O)C2CCN(CC2)CC3=CC4=C(C(=CC=C4)OC)OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(6-phenyl-3-pyridazinyl)phenyl]acetamide](/img/structure/B4252464.png)
![3-(1,3-Benzodioxol-5-yl)-5-(2,3-dihydro-1-benzofuran-5-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B4252468.png)
![N-(trans-4-hydroxycyclohexyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4252475.png)



![1'-ethyl-4-[2-(1-piperidinylcarbonyl)phenoxy]-1,4'-bipiperidine](/img/structure/B4252518.png)
![4-biphenylyl{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4252526.png)
![2-({1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}methyl)-1H-benzimidazole](/img/structure/B4252531.png)
![5-[5-(5-cyclopropyl-3-isoxazolyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4252541.png)
![1-[[1-[4-(1-Methylpyrazol-4-yl)pyrimidin-2-yl]piperidin-3-yl]methyl]pyrrolidin-2-one](/img/structure/B4252548.png)

![1-methyl-4-(1-{[5-(6-methylpyridin-2-yl)-4-phenyl-1H-imidazol-1-yl]methyl}propyl)piperazine](/img/structure/B4252559.png)
![3-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B4252561.png)
